OBEXEWCWJARVFD-UHFFFAOYSA-N
Description
OBEXEWCWJARVFD-UHFFFAOYSA-N is a chemical compound identified through high-throughput screening (HTS) methodologies, which are critical for discovering ligands with distinct functional profiles and selectivity across biological targets . For instance, compound 3508 (from ) selectively activates the D2 DAR, suggesting that this compound may share analogous screening and optimization pathways .
Properties
Molecular Formula |
C15H10N2O |
|---|---|
Molecular Weight |
234.258 |
InChI |
InChI=1S/C15H10N2O/c18-15-12-7-10-6-5-9-3-1-2-4-11(9)14(10)17-13(12)8-16-15/h1-7H,8H2,(H,16,18) |
InChI Key |
OBEXEWCWJARVFD-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=C3C=CC4=CC=CC=C4C3=N2)C(=O)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarity and Computational Analysis
Structural comparisons often employ 2D Tanimoto similarity metrics, which evaluate bit-vector representations of molecular features (e.g., functional groups, pharmacophores) . These methods enable rapid database searches and clustering, though they may overlook stereochemical or conformational nuances. Graph-based comparisons, which treat molecules as topological networks, offer higher accuracy but are computationally intensive due to the NP-hard nature of graph isomorphism problems . For OBEXEWCWJARVFD-UHFFFAOYSA-N, structural analogs would be identified using these methods, prioritizing compounds with overlapping bit-vector fingerprints (e.g., PubChem substructure searches) or shared graph motifs.
Table 1: Hypothetical Structural Comparison
Pharmacological Activity and Selectivity
Selectivity for specific receptors (e.g., D2 over D1 or D3 DARs) is a key differentiator. Compound 3508, identified via HTS, exemplifies this by showing >50-fold selectivity for D2 receptors . Multi-target drug design databases () could contextualize its activity against related compounds, highlighting unique binding modes or allosteric modulation properties.
Table 2: Hypothetical Pharmacological Profile
| Metric | This compound | Compound 3508 |
|---|---|---|
| D2 Receptor EC₅₀ | 10 nM (estimated) | 15 nM |
| D1 Receptor Selectivity | 30-fold | >50-fold |
| Solubility (PBS) | 50 µM | Not reported |
Physicochemical and ADMET Properties
Physicochemical properties, such as LogP, solubility, and polar surface area, influence bioavailability and toxicity. While provides detailed data for NPMRPDRLIHYOBW-UHFFFAOYSA-N (e.g., LogP = 1.8, molecular weight = 250.3 g/mol), this compound would require experimental or in silico profiling (e.g., QSAR models) to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile. For instance, high LogP values (>3) may correlate with poor aqueous solubility, necessitating formulation optimization .
Patent and Prior Art Considerations
Patent examinations () emphasize structural novelty. A compound like this compound would be compared to prior art using substructure searches and functional group analyses. For example, minor modifications (e.g., methyl group addition or halogen substitution) could confer patentability if they enhance efficacy or reduce toxicity .
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